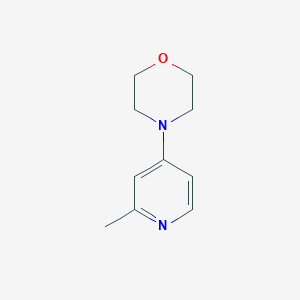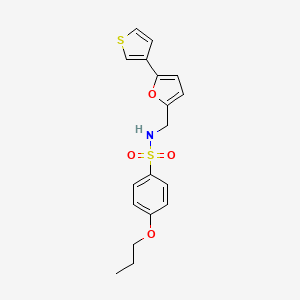
4-propoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
This compound, due to its structural complexity, is likely to have been explored in the context of synthesizing novel organic compounds with potential bioactivities. For instance, the synthesis and characterization of related sulfonamide derivatives have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral properties. Such studies typically involve the reaction of specific sulfonamides with other chemical entities to create novel compounds, which are then characterized using various spectral methods and tested for their bioactivities against different models and conditions (Ş. Küçükgüzel et al., 2013).
Chemical Characterization and Properties
Research on similar benzenesulfonamide derivatives often includes the detailed chemical characterization and investigation of their properties. This can involve studying their crystal structures, molecular interactions, and the impact of different substituents on their chemical behavior. For example, studies on isomorphous benzenesulfonamide structures determined by intermolecular interactions highlight the significance of molecular design in dictating the physicochemical properties of these compounds (J. Bats et al., 2001).
Potential for Drug Development
Compounds with the benzenesulfonamide moiety are often explored for their potential in drug development due to their ability to interact with various biological targets. The synthesis and evaluation of these compounds can lead to the discovery of potent inhibitors for enzymes like carbonic anhydrase, which play critical roles in physiological processes. Such research not only advances our understanding of these compounds' mechanisms of action but also their potential therapeutic applications (A. Casini et al., 2002).
Photodynamic Therapy and Imaging
Some benzenesulfonamide derivatives are investigated for their use in photodynamic therapy (PDT) and imaging. The design of such compounds, especially those involving conjugation with photosensitizers like phthalocyanines, aims to enhance their photophysical and photochemical properties, making them suitable for medical applications such as cancer treatment and diagnostic imaging (M. Pişkin et al., 2020).
Environmental and Green Chemistry Applications
The exploration of benzenesulfonamide derivatives also extends to environmental and green chemistry applications. For instance, research on eco-friendly solvent systems for catalytic reactions involving these compounds contributes to the development of more sustainable and less toxic chemical processes. Such studies not only advance the field of organic synthesis but also align with broader goals of reducing environmental impact and enhancing safety in chemical manufacturing (A. Hfaiedh et al., 2015).
Propiedades
IUPAC Name |
4-propoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-2-10-22-15-3-6-17(7-4-15)25(20,21)19-12-16-5-8-18(23-16)14-9-11-24-13-14/h3-9,11,13,19H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPWGDDXBSVXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methyl}acetamido)acetate](/img/structure/B2934605.png)
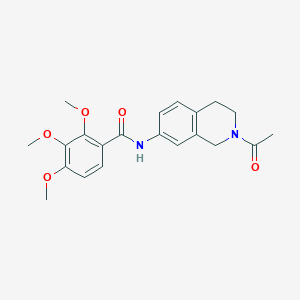

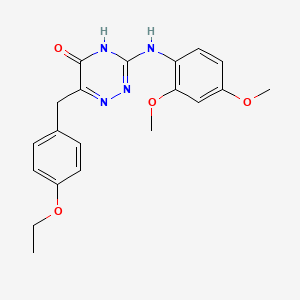

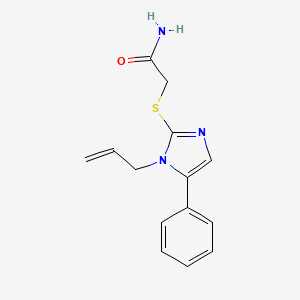
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)
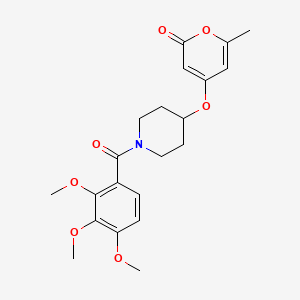
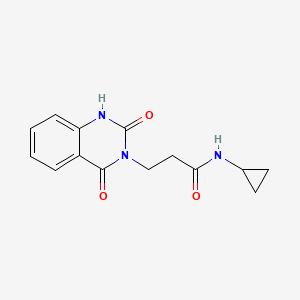

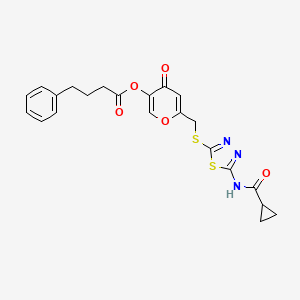
![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2934621.png)
